4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: The piperazine ring can be introduced through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiazole and piperazine rings are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)phenyl]piperazin-2-one: Similar structure but with a phenyl group instead of a pyridine ring.
4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)benzyl]piperazin-2-one: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness
4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the presence of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-(1,3-thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2S/c15-14(16,17)11-5-9(1-2-18-11)21-4-3-20(6-12(21)22)13(23)10-7-24-8-19-10/h1-2,5,7-8H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKROFDINKAUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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